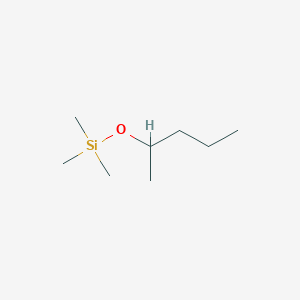

Trimethyl(1-methylbutoxy)silane

Beschreibung

Trimethyl(1-methylbutoxy)silane (CAS 1825-67-8) is an organosilicon compound with the molecular formula C₈H₂₀OSi and a molecular weight of 160.09 g/mol . Its structure consists of a trimethylsilyl group (-Si(CH₃)₃) attached to a branched alkoxy chain (1-methylbutoxy). This compound is part of the broader class of alkoxysilanes, which are widely used in organic synthesis, surface modification, and as precursors for silicones. The 1-methylbutoxy substituent imparts moderate hydrophobicity and volatility, making it suitable for applications requiring controlled reactivity and solubility in non-polar solvents .

Eigenschaften

CAS-Nummer |

1825-67-8 |

|---|---|

Molekularformel |

C8H20OSi |

Molekulargewicht |

160.33 g/mol |

IUPAC-Name |

trimethyl(pentan-2-yloxy)silane |

InChI |

InChI=1S/C8H20OSi/c1-6-7-8(2)9-10(3,4)5/h8H,6-7H2,1-5H3 |

InChI-Schlüssel |

GRSPKXMQYAOQBM-UHFFFAOYSA-N |

SMILES |

CCCC(C)O[Si](C)(C)C |

Kanonische SMILES |

CCCC(C)O[Si](C)(C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between Trimethyl(1-methylbutoxy)silane and analogous silane derivatives.

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | logP | Applications |

|---|---|---|---|---|---|---|

| Trimethyl(1-methylbutoxy)silane | 1825-67-8 | C₈H₂₀OSi | 160.09 | Branched alkoxy chain | N/A | Organic synthesis, surface modification |

| Trimethyl[4-(1,1,3,3-tetramethylbutyl)phenoxy]silane | 78721-87-6 | C₁₇H₂₈O₂Si | 308.49 | Aromatic phenoxy group, bulky alkyl substituent | 5.614 | Derivatizing agent, industrial intermediates |

| (Trifluoromethyl)trimethylsilane | 81290-20-2 | C₄H₉F₃Si | 142.20 | Electron-withdrawing trifluoromethyl group | N/A | Fluorinated coatings, organofluorine chemistry |

| Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane | 159087-46-4 | C₁₁H₂₁BO₂Si | 224.18 | Boron-containing dioxaborolane, ethynyl linkage | N/A | Cross-coupling reactions (e.g., Suzuki-Miyaura) |

| Tri-n-butyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane | N/A | C₁₄H₂₈O₂Si | 272.45 | Enol ether functionality, tri-n-butyl substituent | N/A | Polymerization initiator, reactive intermediates |

| (1-Ethyloctyl)oxysilane | 61180-95-8 | C₁₃H₃₀OSi | 230.46 | Long alkyl chain (C₁₀) | N/A | Surfactants, lubricant additives |

Key Comparative Insights

Structural Diversity and Reactivity Trimethyl(1-methylbutoxy)silane lacks aromatic or electron-withdrawing groups, making it less reactive than Trimethyl[4-(1,1,3,3-tetramethylbutyl)phenoxy]silane (phenoxy group enhances stability) or (Trifluoromethyl)trimethylsilane (fluorine increases electrophilicity) . The ethynyl-dioxaborolane group in Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane enables boron-mediated cross-coupling reactions, a feature absent in the target compound .

Hydrophobicity and Solubility The logP of 5.614 for Trimethyl[4-(1,1,3,3-tetramethylbutyl)phenoxy]silane indicates significantly higher hydrophobicity compared to Trimethyl(1-methylbutoxy)silane, which lacks aromatic or bulky substituents . (1-Ethyloctyl)oxysilane’s long alkyl chain enhances solubility in hydrocarbons but reduces miscibility in polar solvents .

Functional Applications Trimethyl(1-methylbutoxy)silane is primarily used in synthesis and surface treatments, whereas Tri-n-butyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane’s enol ether structure makes it reactive in polymer chemistry . The trifluoromethyl derivative’s applications in fluorinated materials highlight how substituents dictate niche uses .

Research Findings and Data Gaps

- Thermodynamic Data : Gibbs free energy or enthalpy data for Trimethyl(1-methylbutoxy)silane are unavailable, unlike silane pyrolysis pathways studied in semiconductor contexts (e.g., Trimethyl aluminum (TMA) ) .

- Toxicity Profiles : Safety data for the target compound are sparse compared to (Trifluoromethyl)trimethylsilane , which has well-documented first-aid measures .

- Synthetic Routes : While Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane has detailed synthesis protocols , methods for optimizing Trimethyl(1-methylbutoxy)silane’s yield or purity require further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.